molecular formula C11H14O4S B1458012 Oxetan-3-ylmethyl 4-methylbenzenesulfonate CAS No. 1395417-57-8

Oxetan-3-ylmethyl 4-methylbenzenesulfonate

Cat. No.: B1458012
CAS No.: 1395417-57-8
M. Wt: 242.29 g/mol
InChI Key: DZDXQYOMYPRXBA-UHFFFAOYSA-N
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Description

Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.
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Biological Activity

Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a synthetic compound notable for its oxetane ring structure and sulfonate group, which confer unique biological activities. This article discusses its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C10H12O4S
  • Molecular Weight : Approximately 242.29 g/mol
  • Structure : The compound features an oxetane ring linked to a 4-methylbenzenesulfonate group, enhancing its reactivity and potential for biological interactions.

Research indicates that this compound influences various cellular processes through several mechanisms:

  • Cell Signaling Modulation : The compound modulates critical signaling pathways, particularly the MAPK/ERK pathway, which plays a significant role in cell proliferation and differentiation.
  • Transcriptional Regulation : It acts as a transcriptional regulator, affecting gene expression and cellular metabolism. This regulation occurs through its interactions with enzymes and transcription factors, leading to alterations in their activity.
  • Binding Interactions : The oxetane moiety allows for selective binding to various proteins, which can be leveraged to study enzyme kinetics and cellular signaling pathways.

Biological Activity

The biological activity of this compound has been explored in several contexts:

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the distinct advantages of this compound:

Compound NameCAS NumberSimilarity Index
(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate99314-44-00.85
(1-Methyl-3-methylidenecyclobutyl)methanolNot listed0.81
(3-Cyanocyclopentyl) 4-methylbenzenesulfonateNot listed0.79
(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonateNot listed0.93

This table illustrates that while there are compounds with high similarity indices, the unique oxetane structure of this compound provides distinct reactivity patterns beneficial for both synthetic chemistry and biological applications.

Case Studies and Research Findings

Several studies have underscored the significance of oxetanes in drug discovery:

  • Clinical Candidates : Oxetanes have been incorporated into several drug candidates currently in clinical trials, demonstrating their utility in developing therapeutics for conditions such as cancer and autoimmune diseases .
  • Mechanistic Insights : Research has shown that modifications to the oxetane ring can lead to improved pharmacokinetic properties, such as increased solubility and reduced toxicity, making them attractive scaffolds for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Oxetan-3-ylmethyl 4-methylbenzenesulfonate, and how can purity be ensured?

The compound can be synthesized via nucleophilic substitution, leveraging the sulfonate group's reactivity as a leaving group. A two-step radiolabeling method used for analogous sulfonates involves:

  • Step 1 : Reacting a bis-sulfonate precursor (e.g., methylene-d2 bis(4-methylbenzenesulfonate)) with a fluorinating agent under controlled conditions to generate intermediates.
  • Step 2 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC . Purity is confirmed using 1^1H-NMR, mass spectrometry, and elemental analysis, with crystallization in ethanol/water mixtures yielding high-priority crystals for structural validation .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard. Key steps include:

  • Growing single crystals in ethanol/water systems.
  • Data collection using a Bruker D8 Quest ECO diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Structure refinement via SHELXL (space group determination, hydrogen bonding analysis) . Crystallographic parameters (e.g., monoclinic P21/nP2_1/n symmetry, unit cell dimensions) are reported with RR-factors < 0.05 for high reliability .

Q. What is the reactivity profile of the sulfonate group in this compound?

The sulfonate group acts as a leaving group in nucleophilic substitutions. For example:

  • Alkylation : React with amines or alcohols under basic conditions (e.g., K2_2CO3_3 in DMF).
  • Radiolabeling : Exchange with 18^{18}F in radiopharmaceutical synthesis, as demonstrated for fluoromethyl-d2 4-methylbenzenesulfonate derivatives . Kinetic studies recommend polar aprotic solvents (e.g., DMSO) to enhance reaction rates .

Advanced Research Questions

Q. How does the compound’s stability vary under reactive environments (e.g., oxidizing agents)?

Stability assays show:

  • Oxidative conditions : Degrades in the presence of strong oxidizers (e.g., KMnO4_4) via sulfonate group cleavage.
  • Acidic/alkaline conditions : Hydrolyzes at elevated temperatures (>60°C), monitored by 1^1H-NMR peak disappearance at δ 7.45–7.72 ppm (aromatic protons) . Methodological mitigation includes inert atmospheres (N2_2) and stabilizers like BHT for long-term storage .

Q. What role does this compound play in radiochemistry for PET imaging?

It serves as a precursor for 18^{18}F-labeled probes. For example:

  • Step 1 : Generate [18^{18}F]fluoromethyl-d2 4-methylbenzenesulfonate via nucleophilic fluorination.
  • Step 2 : Radiolabel thiophenol precursors to create CNS-targeting agents (e.g., mGluR4 PET ligands) . Radiochemical yields (>70%) are achieved using optimized microwave-assisted synthesis .

Q. How do hydrogen-bonding interactions influence its crystal packing and solubility?

X-ray data reveal N–H···O hydrogen bonds between the sulfonate oxygen and amine hydrogens, forming [010]-directional chains. These interactions:

  • Reduce solubility in non-polar solvents (e.g., hexane).
  • Enhance thermal stability (decomposition >200°C) via dense packing . Solubility parameters (e.g., in DMSO: 25 mg/mL at 25°C) are critical for formulation studies .

Q. Can this compound act as an intermediate in bioactive molecule synthesis?

Yes. Applications include:

  • Anticancer agents : Coupling with triazole or benzoate moieties to modulate cytotoxicity (IC50_{50} values <10 μM in MCF-7 cells) .
  • Enzyme inhibitors : Functionalization at the oxetane ring enhances binding to kinase domains (e.g., PI3Kδ) . Synthetic protocols emphasize regioselective modifications using Pd-catalyzed cross-coupling .

Properties

IUPAC Name

oxetan-3-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDXQYOMYPRXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of oxetan-3-yl-methanol (300 mg, 3.41 mmol, CAS RN 6246-06-6) in CH2Cl2 (3 mL) was added triethylamine (517 mg, 712 μl, 5.11 mmol), DMAP (41.6 mg, 341 μmol) and p-toluenesulfonyl chloride (779 mg, 4.09 mmol) at 0° C. The reaction mixture was stirred for 3 hours at room temperature. The reaction mixture was poured on 30 mL 1M aqueous HCl and 30 mL CH2Cl2 and the layers were separated. The aqueous layer was extracted a second time with 30 mL CH2Cl2. The organic layers were washed with 30 mL brine, dried over MgSO4, filtered and concentrated under vacuum. The compound was purified by silica gel chromatography on a 20 g column using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of n-heptane:EtOAc (100:0 to 50:50). Colorless liquid (595 mg, 72%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
712 μL
Type
reactant
Reaction Step One
Quantity
779 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
41.6 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Oxetan-3-ylmethyl 4-methylbenzenesulfonate
Oxetan-3-ylmethyl 4-methylbenzenesulfonate

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